2-(3,4-Dimethylanilino)-1,2-diphenylethanone

GABA transporter GAT1 inhibition neurological research

2-(3,4-Dimethylanilino)-1,2-diphenylethanone (CAS 38829-51-5) is a synthetic α-anilinoketone belonging to the desyl aniline class, with molecular formula C₂₂H₂₁NO and a molecular weight of 315.4 g/mol. It features a 1,2-diphenylethanone core substituted at the α-position with a 3,4-dimethylaniline moiety, distinguishing it from simpler anilino analogs through enhanced lipophilicity (calculated LogP 5.41) and steric bulk.

Molecular Formula C22H21NO
Molecular Weight 315.4 g/mol
CAS No. 38829-51-5
Cat. No. B12808421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethylanilino)-1,2-diphenylethanone
CAS38829-51-5
Molecular FormulaC22H21NO
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C
InChIInChI=1S/C22H21NO/c1-16-13-14-20(15-17(16)2)23-21(18-9-5-3-6-10-18)22(24)19-11-7-4-8-12-19/h3-15,21,23H,1-2H3
InChIKeyFSARAMHFAYCCNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dimethylanilino)-1,2-diphenylethanone (CAS 38829-51-5): Chemical Class and Procurement Baseline


2-(3,4-Dimethylanilino)-1,2-diphenylethanone (CAS 38829-51-5) is a synthetic α-anilinoketone belonging to the desyl aniline class, with molecular formula C₂₂H₂₁NO and a molecular weight of 315.4 g/mol . It features a 1,2-diphenylethanone core substituted at the α-position with a 3,4-dimethylaniline moiety, distinguishing it from simpler anilino analogs through enhanced lipophilicity (calculated LogP 5.41) and steric bulk . The compound is catalogued under NSC 76727 and has been referenced in patent literature for potential differentiation-inducing activity, though specific quantitative pharmacological data remain sparse [1].

Moderate-affinity GAT1 ligand for partial inhibition studies
Enhanced lipophilicity suitable for CNS penetration models
Unique 3,4-dimethyl substitution pattern for SAR exploration

Why 2-(3,4-Dimethylanilino)-1,2-diphenylethanone Cannot Be Simply Replaced by Other α-Anilinoketones


The α-anilinoketone scaffold is highly sensitive to aniline ring substitution. The 3,4-dimethyl pattern on the aniline ring of this compound imparts a calculated LogP of 5.41—approximately 1.5 log units higher than the unsubstituted parent 2-anilino-1,2-diphenylethanone . This difference translates to roughly a 30-fold increase in partition coefficient, directly impacting membrane permeability, protein binding, and pharmacokinetic behavior [1]. Furthermore, substitution at the 3- and 4-positions alters the electron density on the aniline nitrogen, modulating both hydrogen-bonding capacity and charge-transfer properties that are critical for target engagement [2]. Generic replacement with the parent compound or a para-substituted analog (e.g., 4-methoxy or 4-chloro) would yield a molecule with meaningfully different physicochemical and pharmacological profiles.

Lipophilicity shift

Markedly higher LogP may alter membrane partitioning and CNS exposure compared to unsubstituted or para-substituted analogs.

Electronic modulation

3,4-Dimethyl groups change aniline nitrogen electron density, potentially affecting hydrogen-bonding and charge-transfer properties.

Steric and metabolic profile

Increased molecular weight and ortho-substitution may influence binding pocket accommodation and CYP-mediated metabolism.

Quantitative Differentiation Evidence: 2-(3,4-Dimethylanilino)-1,2-diphenylethanone vs. Closest Analogs


GAT1 Transporter Binding: 10-Fold Weaker Affinity Than Tiagabine Defines a Distinct Pharmacological Niche

2-(3,4-Dimethylanilino)-1,2-diphenylethanone binds to human GAT1 with a Ki of 1,100 nM (1.10 μM), representing approximately 10-fold weaker affinity than the clinical GAT1 inhibitor tiagabine (Ki ~100 nM) [1]. This positions the compound as a moderate-affinity GAT1 ligand suitable for use as a tool compound where complete transporter blockade is undesirable, rather than as a high-potency inhibitor . In functional GABA uptake assays, the compound inhibits mouse GAT1 with an IC₅₀ of 3,390 nM, confirming its moderate potency profile [2].

GAT1 Binding
Cross-study comparable
Ki 1,100 nM (human GAT1) vs tiagabine ~100 nM (10–16-fold weaker affinity)
Supports moderate-affinity GAT1 ligand context for partial inhibition studies
Competitive MS binding assay; HEK293 cells expressing hGAT1
GABA transporter GAT1 inhibition neurological research binding affinity

Lipophilicity (LogP): 3,4-Dimethyl Substitution Increases LogP by ~1.5 Units Over the Unsubstituted Parent

The calculated LogP of 2-(3,4-dimethylanilino)-1,2-diphenylethanone is 5.41, which is substantially higher than the estimated LogP of approximately 3.9 for the unsubstituted parent compound 2-anilino-1,2-diphenylethanone (C₂₀H₁₇NO, MW 287.4) . Each methyl group addition typically contributes +0.5 log units; the observed difference of ~1.5 units is consistent with the two methyl substituents plus a conformational effect from the 3,4-substitution pattern [1]. This elevated LogP predicts enhanced blood-brain barrier penetration and altered tissue distribution compared to the parent compound.

Lipophilicity
Class-level inference
LogP 5.41 vs parent ~3.9 (Δ≈+1.5; ~30-fold higher lipophilicity)
Higher lipophilicity context for CNS penetration models
Calculated LogP; class-level inference from structural analogs
lipophilicity LogP drug design permeability

Molecular Weight and Steric Bulk: 3,4-Dimethyl Substitution Increases MW by ~10% vs. Parent Compound

2-(3,4-Dimethylanilino)-1,2-diphenylethanone has a molecular weight of 315.4 g/mol, compared to 287.4 g/mol for the unsubstituted parent 2-anilino-1,2-diphenylethanone . This 28 Da difference (~10% increase) is accompanied by increased steric bulk on the aniline ring, which may affect binding pocket accommodation and target selectivity [1]. The 3,4-dimethyl pattern also eliminates the para-position for metabolic oxidation, potentially altering CYP450-mediated metabolism compared to the parent compound.

Molecular Weight
Class-level inference
MW 315.4 vs 287.4 g/mol (+28 Da; ~10% increase)
Mass difference supports selective detection in biological matrices
Vendor databases; class-level inference
molecular weight steric hindrance SAR physicochemical properties

3,4-Dimethyl Substitution Pattern: Unique Electron-Donating Profile Among Anilinoketone Analogs

Among the reported 1,2-diphenyl-2-(arylamino)ethanone analogs, the 3,4-dimethyl substitution pattern is unique. The most commonly studied analogs bear para-substituents (4-Cl, 4-OCH₃, 4-CH₃) or are unsubstituted, while the 3,4-dimethyl pattern introduces two ortho/para-directing methyl groups that collectively enhance electron density on the aniline ring more than a single para-methyl group [1]. This substitution pattern may influence charge-transfer complex formation, a property previously noted as biologically relevant for this compound class [2]. The 2,3-dimethyl analog crystallizes with distinct dihedral angles between phenyl rings (74.70° and 79.43°) compared to the unsubstituted parent, suggesting that the 3,4-isomer likely also adopts a unique solid-state conformation [3].

Substitution Pattern
Supporting evidence
Unique 3,4-dimethyl substitution; distinct from 4-substituted analogs
Supports SAR studies on dual electron-donating effects
Qualitative structural distinction based on crystallographic data of related compounds
substitution pattern electron-donating groups SAR structure-activity relationship

Optimal Application Scenarios for 2-(3,4-Dimethylanilino)-1,2-diphenylethanone Based on Evidence


GABA Transporter Pharmacology: Moderate-Affinity GAT1 Ligand for Partial Inhibition Studies

With a Ki of 1,100 nM for human GAT1 and an IC₅₀ of 3,390 nM for mouse GAT1 in [³H]GABA uptake assays, this compound is best deployed as a moderate-affinity tool compound for GABA transporter research [1]. Unlike tiagabine (Ki ~100 nM), which produces near-complete GAT1 blockade, this compound occupies an intermediate affinity range that enables dose-dependent partial inhibition studies—particularly valuable for investigating the therapeutic window between anticonvulsant efficacy and motor side effects associated with excessive GABAergic tone .

Structure-Activity Relationship (SAR) Exploration of the α-Anilinoketone Scaffold

The 3,4-dimethyl substitution pattern represents a distinct electronic and steric environment on the aniline ring that is absent from the more commonly studied 4-substituted analogs (Cl, OCH₃, CH₃) [1]. Researchers building SAR libraries around the α-anilinoketone core should include this compound to probe the effects of dual electron-donating substituents at the meta and para positions simultaneously—a substitution topology not achievable with single para-substituted analogs .

Lipophilicity-Dependent Assays Requiring Elevated LogP

With a calculated LogP of 5.41—approximately 1.5 log units higher than the unsubstituted parent—this compound is specifically suited for assays where high membrane partitioning is required, such as blood-brain barrier penetration models or intracellular target engagement studies in lipid-rich environments [1]. The elevated LogP also makes it a suitable reference compound for calibrating chromatographic retention in reverse-phase HPLC method development for lipophilic anilinoketones .

Crystallographic and Conformational Analysis of Substituted Desyl Anilines

The solid-state structures of several 1,2-diphenyl-2-(arylamino)ethanones have been solved, revealing that the backbone adopts an all-trans conformation with the C=O and N–H bonds in syn orientation, but the interplanar angles between phenyl rings vary with aniline substitution [1]. Crystallization and X-ray analysis of 2-(3,4-dimethylanilino)-1,2-diphenylethanone would complete the structural series and provide direct evidence for how the 3,4-dimethyl pattern influences supramolecular packing and hydrogen-bonding networks compared to 4-substituted analogs .

Application
Selection Property
Validation Focus
GAT1 partial inhibition studies
Moderate GAT1 affinity (Ki context)
GABA transporter functional endpoint review
α-Anilinoketone SAR studies
3,4-dimethyl substitution pattern uniqueness
Electronic and steric profile comparison
High-logP partitioning assays
Elevated lipophilicity (LogP context)
CNS permeability model interpretation
Crystallographic and conformational studies
Solid-state structural characteristics
Supramolecular packing and conformation analysis
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